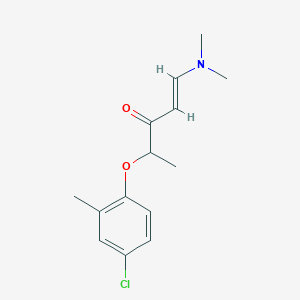
4-(4-Chloro-2-methylphenoxy)-1-(dimethylamino)-1-penten-3-one
Overview
Description
4-(4-Chloro-2-methylphenoxy)-1-(dimethylamino)-1-penten-3-one, also known as PX-1, is a synthetic compound with wide-ranging applications in scientific research. It is a highly versatile compound, with a variety of uses in biochemistry, pharmacology, and other fields. PX-1 has a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. It has been used to study various biochemical and physiological processes, and its potential applications are still being explored.
Scientific Research Applications
Chemical Reactions and Synthesis
4-(4-Chloro-2-methylphenoxy)-1-(dimethylamino)-1-penten-3-one and its related compounds have been explored in various chemical synthesis processes. Notably, these compounds react with cyclohexane in the presence of aluminum halides, forming saturated ketones (Koltunov, Repinskaya, & Borodkin, 2001). Additionally, the synthesis and chemical modification of related compounds, including N,N-disubstituted 6-alkyl-4-amino-3,3-dichloro-3,4-dihydro-2H-pyran-2-ones, have been achieved through reactions with ketenes (Bargagna, Cafaggi, & Schenone, 1980).
Nonlinear Optical Properties
The compound and its derivatives have shown potential in the field of nonlinear optics. For instance, 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, a related compound, exhibited significant nonlinear optical properties (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014). These findings indicate potential applications in optical devices such as limiters and switches.
Biological Applications
In the biological domain, certain derivatives of 4-(4-Chloro-2-methylphenoxy)-1-(dimethylamino)-1-penten-3-one have been investigated. For example, 5-Dimethylamino-1-phenyl-1-penten-3-one hydrochloride and its variants showed varying properties in inhibiting respiration in mouse liver mitochondria, suggesting a complex interaction with biological systems (Dimmock, Hamon, De Gooijer, Grant, Jonnalagadda, & Hancock, 1989).
Photocatalysis and Reaction Kinetics
These compounds have also been involved in studies of reaction kinetics and photocatalysis. The kinetics of reactions with various amines and the photocycloadditions of related compounds have been explored, providing insights into their reactivity under different conditions (Gesser, Zucco, & Nome, 1995); (Seto, Fujimoto, Yoshioka, & Tatsuno, 1984).
Applications in Catalysis
The compound and its derivatives are also relevant in catalysis. For example, they have been used in studies involving palladium-catalyzed oxidation and isomerization reactions, highlighting their role in facilitating various chemical transformations (Nyström, Söderberg, Åkermark, & Bäckvall, 1987); (Mitkova, Kurtev, Ganev, & Taube, 1995).
properties
IUPAC Name |
(E)-4-(4-chloro-2-methylphenoxy)-1-(dimethylamino)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-9-12(15)5-6-14(10)18-11(2)13(17)7-8-16(3)4/h5-9,11H,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWOWIROEGIZKJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenoxy)-1-(dimethylamino)-1-penten-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-4-[(3-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035205.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide](/img/structure/B3035206.png)
![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B3035207.png)
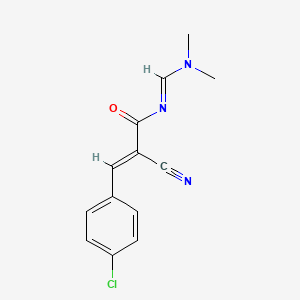
![2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide](/img/structure/B3035210.png)
![1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3035211.png)
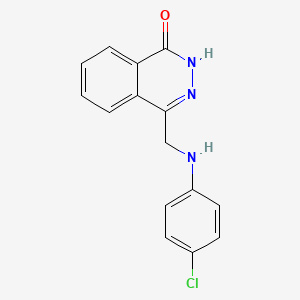
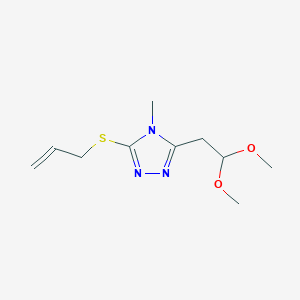

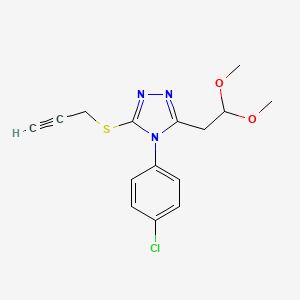
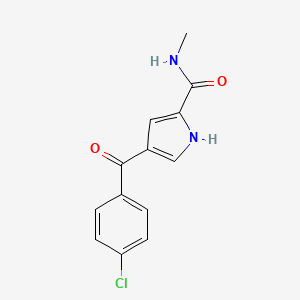

![(E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine](/img/structure/B3035219.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B3035220.png)